Hydrogen Bond Profile vs. Carbocyclic Amines
Bis(4-tetrahydropyranyl)amine possesses exactly 3 hydrogen bond acceptors (HBA = 3: two endocyclic ether oxygens plus the central amine nitrogen) and 1 hydrogen bond donor (HBD = 1: the secondary amine N–H) . In contrast, the structurally analogous bis(4-piperidinyl)amine (C₁₀H₂₁N₃, MW 183.30) has HBA = 1 (only the central amine nitrogen) and HBD = 1, because the piperidine ring nitrogen is protonated at physiological pH and functions as a donor rather than an acceptor, while the ring heteroatom (N–H) is absent. Dicyclohexylamine (C₁₂H₂₃N, MW 181.32) similarly has HBA = 1 and HBD = 1, with no ring heteroatoms. The two additional hydrogen bond acceptor sites in the target compound enable bifurcated or multidentate hydrogen-bonding interactions with protein backbone amides or structured water networks that are geometrically inaccessible to the comparator amines, a distinction that is critical in fragment-based drug design where individual hydrogen bonds can contribute 0.5–4 kJ·mol⁻¹ to binding free energy .
| Evidence Dimension | Hydrogen Bond Acceptor (HBA) and Donor (HBD) counts |
|---|---|
| Target Compound Data | HBA = 3 (two endocyclic O acceptors + one amine N); HBD = 1 (secondary amine N–H) |
| Comparator Or Baseline | Bis(4-piperidinyl)amine: HBA = 1, HBD = 1 (piperidine N is protonated/donor at pH 7.4). Dicyclohexylamine: HBA = 1, HBD = 1. |
| Quantified Difference | ΔHBA = +2 versus both comparators; ΔHBD = 0 |
| Conditions | Calculated from chemical structure; HBA/HBD definitions per Lipinski Rule of 5 conventions [1] |
Why This Matters
The 3-fold higher hydrogen bond acceptor count relative to carbocyclic secondary amine analogs directly expands the accessible chemical space for target engagement, influencing fragment hit rates and lead optimization trajectories in structure-based drug discovery programs.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
